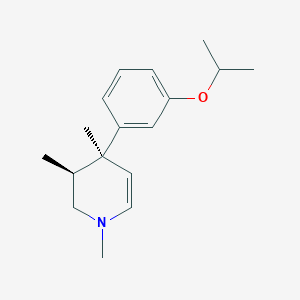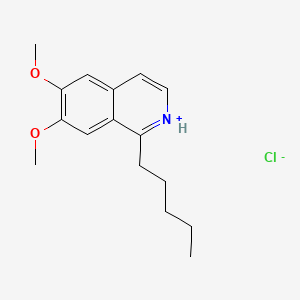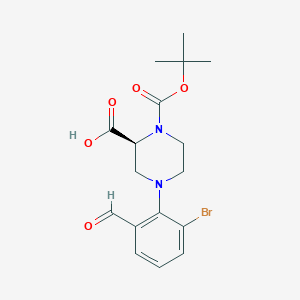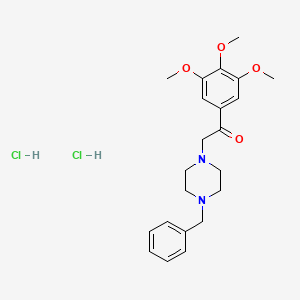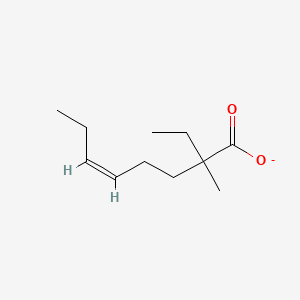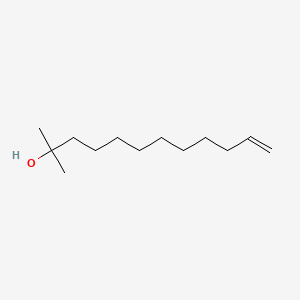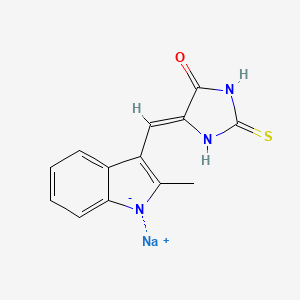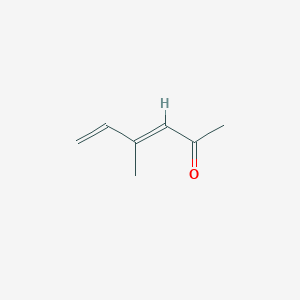
4-Methyl-3,5-hexadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,5-hexadien-2-one is an organic compound with the molecular formula C7H10O. It is a heterocyclic organic compound and is known for its unique structure, which includes a conjugated diene system and a ketone functional group . This compound is used in various research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-3,5-hexadien-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the dehydration step.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,5-hexadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,5-hexadien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals, fragrances, and other industrial products
Wirkmechanismus
The mechanism of action of 4-Methyl-3,5-hexadien-2-one involves its interaction with molecular targets through its conjugated diene system and ketone group. These functional groups allow the compound to participate in various chemical reactions, including cycloaddition and nucleophilic addition . The molecular pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Hexadien-2-one: Similar structure but without the methyl group at the 4-position.
4-Methyl-2-penten-2-one: Similar structure but with a different arrangement of double bonds.
Uniqueness
4-Methyl-3,5-hexadien-2-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 4-position. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(3E)-4-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h4-5H,1H2,2-3H3/b6-5+ |
InChI-Schlüssel |
NCSJOYOCUVCODH-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/C=C |
Kanonische SMILES |
CC(=CC(=O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



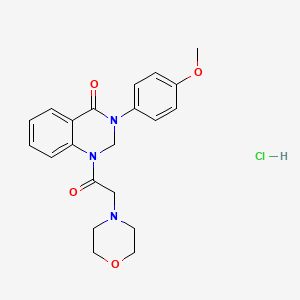
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
